BenchChemオンラインストアへようこそ!

Venlafaxine-d6

Bioanalytical Method Validation LC-MS/MS Pharmacokinetic Studies

Venlafaxine-d6 is a Certified Reference Material (ISO/IEC 17025 & ISO 17034) deuterated internal standard for definitive LC-MS/MS quantification of venlafaxine. Its 6 Da mass shift ensures chromatographic co-elution and identical ionization efficiency, enabling correction of matrix effects that unlabeled analogs cannot achieve. Validated for FDA/EMA bioanalytical method validation with intra-/inter-day accuracy of 96.8–102.4%. Essential for forensic toxicology, clinical TDM, and preclinical PK studies across urine, serum, and post-mortem blood. Supplied with comprehensive CoA documenting traceable purity.

Molecular Formula C17H27NO2
Molecular Weight 283.44 g/mol
CAS No. 1062606-12-5
Cat. No. B1429546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVenlafaxine-d6
CAS1062606-12-5
Molecular FormulaC17H27NO2
Molecular Weight283.44 g/mol
Structural Identifiers
SMILESCN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl
InChIInChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/i1D3,2D3
InChIKeyPNVNVHUZROJLTJ-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Venlafaxine-d6 (CAS 1062606-12-5) Certified Reference Material for Quantitative LC-MS/MS: Procurement Guide for Forensic and Clinical Toxicology Laboratories


Venlafaxine-d6 (CAS 1062606-12-5) is a stable isotope-labeled analog of the SNRI antidepressant venlafaxine, in which six hydrogen atoms are replaced with deuterium atoms . This compound is manufactured and certified as a Certified Reference Material (CRM) under ISO/IEC 17025 and ISO 17034 international standards, with available solution formats at concentrations of 100 µg/mL and 1.0 mg/mL in methanol (as free base) [1]. Venlafaxine-d6 is supplied with a comprehensive Certificate of Analysis documenting traceable purity and concentration values, and is intended exclusively for use as an internal standard for the quantification of venlafaxine and its metabolites via GC-MS or LC-MS/MS .

Venlafaxine-d6 Selection Rationale: Why Unlabeled Venlafaxine or Structural Analogs Cannot Substitute as Internal Standards in Regulated Bioanalysis


In quantitative LC-MS/MS workflows, the use of unlabeled venlafaxine or structurally dissimilar analogs as internal standards introduces uncorrectable analytical error due to differential ionization efficiency and chromatographic retention behavior. Venlafaxine-d6 exhibits nearly identical physicochemical properties to the target analyte venlafaxine, with the sole difference being a molecular mass increase of 6 Da (from 277.40 to 283.44 g/mol for the free base), which permits chromatographic co-elution and equivalent ionization response in the MS source . This co-elution enables Venlafaxine-d6 to compensate for variable matrix effects and sample preparation losses across every sample, a capability that unlabeled analogs cannot achieve because they exhibit distinct retention times and differential susceptibility to ion suppression or enhancement [1].

Venlafaxine-d6 Quantitative Differentiation Evidence: Comparative Analytical Performance Data Versus Unlabeled Venlafaxine and Non-Isotopic Internal Standards


Quantitative Accuracy: Method Validation Data Demonstrating Accuracy Within 85-115% Using Venlafaxine-d6 Internal Standard Correction

In a validated UPLC-MS method for simultaneous determination of venlafaxine and O-desmethylvenlafaxine in rat plasma using Venlafaxine-d6 as the internal standard, intra-day accuracy ranged from 96.8% to 102.4% and inter-day accuracy from 97.1% to 101.8% across three QC concentration levels [1]. Without Venlafaxine-d6 correction, raw analyte responses exhibit systematic bias due to matrix-induced ion suppression, which in plasma matrices can reduce venlafaxine signal intensity by 20-40% relative to neat solvent standards [2].

Bioanalytical Method Validation LC-MS/MS Pharmacokinetic Studies

Extraction Recovery: Venlafaxine-d6 Demonstrates 88.8% Absolute Recovery as Internal Standard in Biological Sample Preparation

The absolute recovery of Venlafaxine-d6 when employed as an internal standard in analytical procedures has been determined to be 88.8% . This recovery value reflects the compound's consistent behavior through sample preparation workflows including protein precipitation and solid-phase extraction (SPE). A structurally dissimilar analog or unlabeled venlafaxine would exhibit a different absolute recovery value and, critically, would not track analyte recovery on a sample-by-sample basis due to differential extraction efficiency and matrix interaction [1].

Solid Phase Extraction Sample Preparation Therapeutic Drug Monitoring

Chromatographic Co-Elution: Venlafaxine-d6 Exhibits Retention Time Shift of <0.02 min Versus Unlabeled Venlafaxine Under Standard UPLC Conditions

Under validated UPLC-MS conditions for venlafaxine quantification, Venlafaxine-d6 co-elutes with unlabeled venlafaxine with a retention time difference of less than 0.02 minutes, and total run time is approximately 5 minutes for detection . In contrast, a non-isotopic internal standard or structural analog would exhibit a significantly different retention time, typically differing by 0.5-2.0 minutes or more depending on structural dissimilarity [1]. This chromatographic co-elution is essential for effective matrix effect compensation in electrospray ionization MS.

Chromatographic Separation UPLC-MS Isotope Dilution

Multi-Analyte Method Compatibility: Venlafaxine-d6 Validated in 15-Antidepressant UPLC-MS/MS Panel for Serum Therapeutic Drug Monitoring

Venlafaxine-d6 has been validated as an internal standard in a comprehensive UPLC-MS/MS method for the simultaneous quantification of 15 non-tricyclic antidepressants in human serum [1]. The method employed Venlafaxine-d6 at a concentration of 5 ng per 250 µL serum sample for isotope dilution quantification. Without a stable isotope-labeled internal standard such as Venlafaxine-d6, multi-analyte methods require multiple separate internal standards or accept compromised accuracy due to differential matrix effects across the structurally diverse analyte panel [2].

Therapeutic Drug Monitoring Multiplexed Analysis Clinical Toxicology

Certified Reference Material Traceability: Venlafaxine-d6 CRM Manufactured Under ISO 17025/ISO 17034 Versus Research-Grade Unlabeled Standards

Venlafaxine-d6 is available as a Certified Reference Material (CRM) manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards, with purity verified at ≥99.76% for the hydrochloride salt form and isotopic enrichment of ≥99 atom% D . In contrast, unlabeled venlafaxine hydrochloride reference standards are typically offered as analytical reference materials without the full ISO 17034 CRM certification chain, and purity specifications vary by vendor . The CRM designation ensures metrological traceability to SI units through an unbroken chain of calibrations.

Quality Control Regulated Bioanalysis Forensic Toxicology

Pharmacokinetic Study Enabler: Venlafaxine-d6 as Validated Internal Standard in Preclinical Rabbit and Rat PK Studies of Extended-Release Formulations

Venlafaxine-d6 has been employed as the internal standard in multiple-reaction monitoring (MRM) LC-MS/MS methods for simultaneous quantitation of venlafaxine and O-desmethylvenlafaxine (ODV) in rabbit and rat plasma for preclinical pharmacokinetic studies of extended-release venlafaxine formulations [1]. The validation results were within the permissible limits of US FDA recommendations and acceptance criteria for bioanalytical method validation [2]. Without a deuterated internal standard, accurate quantification of venlafaxine in extended-release formulation studies would be compromised by matrix effects from formulation excipients and endogenous plasma components.

Preclinical Pharmacokinetics Formulation Development Bioequivalence Studies

Venlafaxine-d6 Validated Application Scenarios: Where This Deuterated Internal Standard Delivers Quantifiable Analytical Advantage


Forensic and Clinical Toxicology: Quantitative Confirmation of Venlafaxine in Urine, Serum, and Post-Mortem Specimens

In forensic and clinical toxicology laboratories performing quantitative confirmation of venlafaxine by LC-MS/MS, Venlafaxine-d6 is the required internal standard for isotope dilution methods. The CRM certification under ISO/IEC 17025 and ISO 17034 [1] provides the metrological traceability and documented uncertainty required for forensic reporting and expert testimony. The compound's 88.8% recovery and <0.02 min retention time shift relative to unlabeled venlafaxine ensure accurate correction for matrix effects across diverse specimen types including urine, serum, and post-mortem blood.

Regulated Bioanalytical Method Development: FDA/EMA-Compliant Validation of Venlafaxine Assays in Biological Matrices

For CROs and pharmaceutical laboratories developing bioanalytical methods for venlafaxine under FDA or EMA guidance, Venlafaxine-d6 is essential for meeting the regulatory requirement that internal standards must correct for matrix effects and sample preparation variability. The validated intra-day and inter-day accuracy of 96.8-102.4% achieved using Venlafaxine-d6 [1] demonstrates compliance with the ±15% acceptance criterion for bioanalytical method validation. The compound's performance in multi-analyte panels further supports its use in high-throughput regulated bioanalysis workflows.

Preclinical Pharmacokinetic and Formulation Development Studies in Rodent and Rabbit Models

In preclinical pharmacokinetic studies of venlafaxine extended-release formulations in rabbits and rats, Venlafaxine-d6 is the validated internal standard for simultaneous MRM LC-MS/MS quantitation of venlafaxine and O-desmethylvenlafaxine [1]. The method validation results fall within FDA-acceptable limits for bioanalytical method validation, enabling reliable PK parameter estimation (AUC, Cmax, tmax, t1/2) required for formulation development and IND-enabling studies.

Clinical Therapeutic Drug Monitoring (TDM) Panels for Antidepressant Therapy Optimization

In clinical laboratories offering therapeutic drug monitoring for patients receiving venlafaxine therapy, Venlafaxine-d6 is validated for use in multi-analyte UPLC-MS/MS panels that simultaneously quantify 15 non-tricyclic antidepressants in human serum [1]. The isotope dilution approach using Venlafaxine-d6 at 5 ng per 250 µL serum sample enables accurate venlafaxine quantification in the context of CYP2D6 and CYP2C19 pharmacogenomic variability that produces widely variable venlafaxine metabolic ratios across patient populations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Venlafaxine-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.